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Compound of Interest

Compound Name:
N-(2-

Hydroxyethyl)ethylenediamine

Cat. No.: B041792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Hydroxyethyl)ethylenediamine (CAS No. 111-41-1), a compound of interest in various

chemical and pharmaceutical applications. This document compiles available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for N-(2-Hydroxyethyl)ethylenediamine.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.63 t 2H -CH₂-OH

2.78 t 2H -NH-CH₂-

2.69 t 2H -NH₂-CH₂-

2.62 t 2H -NH-CH₂-CH₂-NH₂

Note: Data is based on a predicted spectrum. Experimental values may vary depending on the

solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm) Assignment

60.5 -CH₂-OH

52.1 -NH-CH₂-

50.3 -NH-CH₂-CH₂-NH₂

41.8 -NH₂-CH₂-

Note: This is a predicted spectrum. Actual experimental values may differ.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3283 Strong, Broad O-H, N-H stretching

2924 Strong C-H stretching (asymmetric)

2853 Strong C-H stretching (symmetric)

1595 Medium N-H bending (scissoring)

1458 Medium C-H bending (scissoring)

1065 Strong C-O stretching

1030 Strong C-N stretching

Note: This data is representative of a typical IR spectrum for this compound.

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

104 5 [M]⁺ (Molecular Ion)

74 15 [M - CH₂NH₂]⁺

58 100 [CH₂=NCH₂CH₂OH]⁺

44 40 [CH₂=NHCH₃]⁺

30 50 [CH₂=NH₂]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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N-(2-Hydroxyethyl)ethylenediamine sample

Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃))

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of N-(2-
Hydroxyethyl)ethylenediamine in 0.5-0.7 mL of a suitable deuterated solvent in a clean,

dry vial.

Transfer to NMR Tube: Transfer the solution to an NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse

angle and a relaxation delay of 1-2 seconds.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum (e.g., to the solvent peak).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

N-(2-Hydroxyethyl)ethylenediamine sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of the viscous liquid sample of N-(2-
Hydroxyethyl)ethylenediamine directly onto the ATR crystal.

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a baseline correction and peak picking to identify the

wavenumbers of the absorption bands.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

N-(2-Hydroxyethyl)ethylenediamine sample
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Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI

or Electron Ionization - EI)

Solvent for sample preparation (e.g., methanol or acetonitrile with 0.1% formic acid for ESI)

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent. For ESI, the addition of a small amount of acid can aid in protonation.

Instrument Setup:

Calibrate the mass spectrometer using a known standard.

Set the parameters for the ion source (e.g., capillary voltage, nebulizer gas flow, and

drying gas temperature for ESI).

Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically

done via direct infusion using a syringe pump or through a liquid chromatography system.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like N-(2-Hydroxyethyl)ethylenediamine.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of N-(2-
Hydroxyethyl)ethylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b041792#n-2-hydroxyethyl-
ethylenediamine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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